molecular formula C17H24O4 B218210 3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid CAS No. 107524-27-6

3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid

Cat. No.: B218210
CAS No.: 107524-27-6
M. Wt: 292.4 g/mol
InChI Key: XDGUJINJMPKTPO-UHFFFAOYSA-N
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Description

3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C17H26O4 It is a derivative of cinnamic acid, characterized by the presence of a heptoxy group and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid typically involves the esterification of 4-heptoxy-3-methoxybenzaldehyde with malonic acid, followed by decarboxylation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Another derivative of cinnamic acid with a different substitution pattern on the phenyl ring.

Uniqueness

3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the heptoxy group, which can influence its chemical properties and biological activities

Properties

IUPAC Name

3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-4-5-6-7-12-21-15-10-8-14(9-11-17(18)19)13-16(15)20-2/h8-11,13H,3-7,12H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGUJINJMPKTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407220
Record name 2-Propenoic acid,3-[4-(heptyloxy)-3-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107524-27-6
Record name 2-Propenoic acid,3-[4-(heptyloxy)-3-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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